

EL-102: A Preclinical Overview of a Novel Microtubule and Hif1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	EL-102	
Cat. No.:	B15568308	Get Quote

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This technical guide provides a comprehensive overview of the discovery and preclinical development of **EL-102**, a novel toluidine sulfonamide. **EL-102** has demonstrated significant potential as an anti-cancer agent, particularly in the context of prostate cancer and multidrugresistant tumors. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the compound's mechanism of action.

Introduction

EL-102 is a small molecule belonging to the toluidine sulfonamide class of compounds. Preclinical research has identified it as a dual-action agent that targets two critical pathways in cancer progression: microtubule dynamics and the hypoxia-inducible factor 1-alpha (Hif1 α) signaling pathway.[1] Its ability to circumvent multidrug resistance mediated by P-glycoprotein (MDR1) further highlights its potential therapeutic value.[1]

Discovery and Development Timeline

While a detailed public timeline of **EL-102**'s discovery is not extensively documented, a key preclinical study published in 2013 laid the groundwork for its characterization. This research, associated with Elara Pharmaceuticals GmbH, established the compound's in vitro and in vivo efficacy in prostate cancer models.[1][2] The study focused on its activity as a single agent and in combination with the taxane chemotherapeutic, docetaxel.[1]



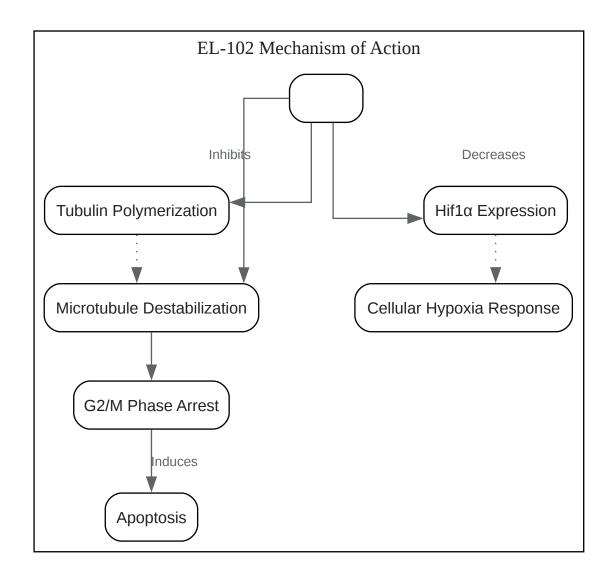
Mechanism of Action

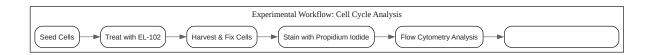
EL-102 exerts its anti-cancer effects through a multi-pronged approach, primarily by disrupting microtubule function and inhibiting the cellular response to hypoxia.

Microtubule Destabilization

Similar to taxanes and vinca alkaloids, **EL-102** targets the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape. However, unlike taxanes which stabilize microtubules, **EL-102** inhibits tubulin polymerization, leading to microtubule destabilization. This disruption of microtubule dynamics results in a mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis, or programmed cell death.







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References

- 1. The novel toluidine sulphonamide EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elara Pharmaceuticals GmbH Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [EL-102: A Preclinical Overview of a Novel Microtubule and Hif1α Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568308#el-102-discovery-and-development-timeline]

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